Homopravastatin - 159345-66-1

Homopravastatin

Catalog Number: EVT-454453
CAS Number: 159345-66-1
Molecular Formula: C24H38O7
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Homopravastatin typically involves several key steps:

  1. Microbial Transformation: The process often begins with the microbial transformation of mevastatin, a naturally occurring statin, into pravastatin. This step is critical as it sets the foundation for further modifications.
  2. Chemical Modifications: Following the transformation, specific chemical modifications are made to enhance the compound's efficacy and stability. This includes the addition of functional groups that improve its pharmacokinetic properties.
  3. Protection of Functional Groups: During synthesis, hydroxyl groups may be protected using tert-butyldimethylsilyl (TBDMS) groups to prevent unwanted reactions during subsequent steps. The silylation typically involves TBDMS chloride in the presence of a base.
  4. Final Purification: After synthesis, the compound undergoes purification processes such as chromatography to isolate Homopravastatin from by-products and unreacted materials.

These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical formulations.

Molecular Structure Analysis

Homopravastatin has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity:

  • Molecular Formula: C36H64O6Si2
  • Molecular Weight: 644.00 g/mol
  • InChI Key: KVVLTROOHMLHLQ-RUDOQXHYSA-N

The structure includes:

  • A lactone ring that enhances lipophilicity.
  • Hydroxyl groups that facilitate interaction with biological targets.
  • A piperidine moiety that contributes to its pharmacological properties.
Chemical Reactions Analysis

Homopravastatin can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized under specific conditions to yield oxidized derivatives, affecting its biological activity.
  2. Reduction: Reduction reactions can also be performed to generate reduced derivatives, which may have different pharmacological profiles.
  3. Substitution Reactions: The silyl ether groups in Homopravastatin can be substituted with other functional groups using appropriate reagents, allowing for further derivatization and exploration of structure-activity relationships.

These reactions are essential for modifying the compound to enhance its therapeutic efficacy and minimize side effects.

Mechanism of Action

Homopravastatin primarily acts by inhibiting HMG-CoA reductase, an enzyme critical in the cholesterol biosynthesis pathway. By blocking this enzyme, Homopravastatin effectively reduces the production of mevalonate, a precursor to cholesterol and other important biomolecules. This inhibition leads to:

  • Decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream.
  • Increased uptake of LDL particles by liver cells due to upregulation of LDL receptors.
Physical and Chemical Properties Analysis

Homopravastatin exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Melting Point: The melting point can vary based on purity but generally falls within a defined range indicative of stability.

These properties are critical for formulation development in pharmaceutical applications.

Applications

Homopravastatin has several scientific applications:

  1. Pharmaceutical Development: It is primarily used in developing medications aimed at lowering cholesterol levels and preventing cardiovascular diseases.
  2. Research Tool: In laboratory settings, Homopravastatin serves as a biochemical tool for studying lipid metabolism and exploring new therapeutic strategies for managing dyslipidemia.
  3. Proteomics Studies: The compound is utilized in proteomics research to investigate protein interactions and modifications related to lipid metabolism pathways.

These applications underscore its importance not only as a therapeutic agent but also as a valuable research tool in biochemistry and pharmacology.

Introduction to Homopravastatin

Historical Context and Discovery of Homopravastatin

The historical trajectory of homopravastatin is inextricably linked to the discovery and development of its precursor, pravastatin. Pravastatin itself originated from the fungal metabolite mevastatin (compactin), first identified in the 1970s. Researchers at Sankyo Co. Ltd. subsequently isolated pravastatin through the microbial biotransformation of mevastatin using Streptomyces carbophilus, leading to hydroxylation at the 6-alpha position to yield the active hydroxy acid form. Pravastatin received FDA approval in 1991, becoming the second commercially available statin in the United States and distinguishing itself as the first statin administered in its active form rather than as a prodrug [1] [3].

Homopravastatin emerged in the early 1990s as a structural analog designed to enhance pravastatin's stability and bioavailability. The key innovation involved protecting the hydroxyl groups with tert-butyldimethylsilyl (TBDMS) ether moieties and converting the carboxylic acid to a lactone. This modification significantly increased the molecule's lipophilicity, addressing pravastatin's inherent challenges with oral absorption and first-pass metabolism. While not developed as a commercial therapeutic itself, homopravastatin served as a crucial chemical intermediate for further synthetic exploration and mechanistic studies within medicinal chemistry programs aimed at optimizing statin efficacy [4].

Chemical Structure and Stereochemical Properties

Homopravastatin possesses the core hexahydronaphthalene ring system characteristic of natural statins but features distinct modifications at key functional groups. Its systematic IUPAC name is [(1S,3S,7S,8S,8aR)-3-[tert-butyl(dimethyl)silyl]oxy-8-[2-[(2R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylpentanoate, reflecting its complex stereochemistry [4].

Table 1: Key Structural Characteristics of Homopravastatin

CharacteristicHomopravastatinPravastatin
Molecular FormulaC36H64O6Si2C23H36O7
Molecular Weight649.072 g/mol424.5277 g/mol
Lactone FormPresent (cyclic ester)Absent (open-chain hydroxy acid)
Protecting GroupsDi-(tert-butyldimethylsilyl) etherNone
StereocentersMultiple defined (1S,3S,7S,8S,8aR,2R,4R,2S)Defined configuration similar to natural statins

The molecule's stereochemical complexity is crucial for its biological activity. Like natural statins, homopravastatin maintains the critical absolute configurations at positions 3,5,6, and 8a that are essential for high-affinity binding to the HMG-CoA reductase enzyme's active site. The introduction of the bulky tert-butyldimethylsilyl groups at both the 6-hydroxyl position (on the decalin ring) and the 4-hydroxyl position (on the side chain lactone) dramatically alters the molecule's polarity. This protection strategy transforms pravastatin's hydrophilic nature (logP ~0.4) into a significantly more lipophilic profile (estimated logP >4.5), enhancing membrane permeability [4].

The lactone moiety serves a dual purpose: it mimics the lactone prodrug form observed in statins like simvastatin and lovastatin, and it functions as a protective group that can be hydrolyzed in vivo to regenerate the active hydroxy acid pharmacophore. This structural feature contributes to the compound's stability during synthesis and storage while enabling metabolic activation within biological systems [4].

Pharmacological Classification and Mechanism of Action

Homopravastatin belongs to the competitive inhibitor class of HMG-CoA reductase inhibitors (statins). Its primary mechanism mirrors that of all therapeutic statins: selective and potent inhibition of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate. This step represents the rate-limiting reaction in the hepatic biosynthesis of cholesterol. By competitively binding to the enzyme's active site with an affinity approximately 10,000 times greater than the natural substrate HMG-CoA, homopravastatin effectively halts the mevalonate pathway [1] [2].

The molecular consequences of HMG-CoA reductase inhibition extend beyond direct cholesterol synthesis suppression:

  • Upregulation of LDL Receptors: Depletion of intrahepatic cholesterol triggers proteolytic activation of sterol regulatory element-binding proteins (SREBPs). These transcription factors migrate to the nucleus and bind sterol response elements, increasing expression of LDL receptors on hepatocyte surfaces [2].
  • Enhanced Plasma Clearance: The increased LDL receptor density dramatically accelerates the clearance of circulating low-density lipoprotein cholesterol (LDL-C), very-low-density lipoprotein (VLDL), and their remnants from the bloodstream via receptor-mediated endocytosis [1] [3].
  • Modulation of Lipid Fractions: Inhibition reduces plasma concentrations of total cholesterol, LDL-C, apolipoprotein B (apoB), and triglycerides (TG), while typically producing a modest increase in high-density lipoprotein cholesterol (HDL-C) [2] [3].

The lactone prodrug character of homopravastatin necessitates enzymatic hydrolysis in vivo to liberate the active beta-hydroxy acid form, which then exerts the inhibitory effect on HMG-CoA reductase. The enhanced lipophilicity conferred by the TBDMS groups potentially facilitates more efficient cellular uptake compared to the hydrophilic pravastatin, although direct comparative clinical data is limited [4].

Comparative Analysis with Other HMG-CoA Reductase Inhibitors

Homopravastatin occupies a unique position within the statin family due to its structural hybrid nature—retaining the natural statin core while incorporating synthetic modifications to enhance pharmaceutical properties.

Table 2: Comparative Analysis of Homopravastatin with Clinically Used Statins

PropertyHomopravastatinPravastatinAtorvastatinRosuvastatinSimvastatin
OriginSemi-synthetic derivativeNatural (microbial)Fully syntheticFully syntheticSemi-synthetic (derived from lovastatin)
Active Form AdministeredLactone (prodrug)Hydroxy acid (active)Hydroxy acid (active)Hydroxy acid (active)Lactone (prodrug)
LipophilicityHigh (TBDMS groups)LowModerateLowHigh
Primary MetabolismHydrolysis, GlucuronidationSulfation, GlucuronidationCYP3A4Minimal CYP (CYP2C9/2C19)CYP3A4
BioavailabilityEnhanced (theoretically)~17%~14%~20%<5%
HMG-CoA Reductase Binding AffinityComparable to pravastatinModerateHighVery HighHigh
Potency (LDL Reduction)Moderate (estimated)Moderate (30-50% at 40mg)High (50-60% at 40mg)Very High (>55% at 20mg)High (45-60% at 40mg)

Key Comparative Insights:

  • Lipophilicity and Absorption: Homopravastatin's TBDMS ether protection dramatically increases its lipophilicity compared to pravastatin, theoretically enhancing intestinal absorption and potentially reducing reliance on active transport mechanisms like OATP1B1 that pravastatin requires [1] [4]. This contrasts with hydrophilic statins like pravastatin and rosuvastatin, which depend heavily on hepatic uptake transporters.
  • Metabolic Pathway: Unlike atorvastatin and simvastatin, which are primarily metabolized by cytochrome P450 3A4 (CYP3A4), homopravastatin and pravastatin undergo minimal CYP-mediated metabolism. Their primary routes involve phase II conjugation (glucuronidation, sulfation) and hydrolysis, potentially reducing risks of CYP-mediated drug-drug interactions [1] [5] [6].
  • Structural Basis of Potency: While homopravastatin retains the core structure necessary for binding to HMG-CoA reductase, its potency is expected to align more closely with moderate-intensity statins like pravastatin rather than high-intensity agents like rosuvastatin or high-dose atorvastatin. The latter agents feature optimized pharmacophores (e.g., pyrimidine and fluorophenyl groups in rosuvastatin, pyrrole in atorvastatin) that enhance enzyme binding affinity and duration of action [2] [5].
  • Molecular Stability: The silyl protecting groups confer enhanced chemical stability against oxidation and enzymatic degradation compared to pravastatin, potentially prolonging its presence in the systemic circulation before metabolic deprotection occurs [4]. This contrasts with the unmodified pravastatin, which is susceptible to first-pass metabolism via sulfation and undergoes significant renal clearance.
  • Potential for Tissue Penetration: High lipophilicity suggests homopravastatin may exhibit superior tissue distribution, potentially including access to extrahepatic sites like vascular endothelium. This aligns with lipophilic statins (simvastatin, atorvastatin) that demonstrate more pronounced pleiotropic effects beyond lipid lowering, though this remains theoretical for homopravastatin due to its developmental status [2] [5].

Properties

CAS Number

159345-66-1

Product Name

Homopravastatin

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid

Molecular Formula

C24H38O7

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1

InChI Key

QARPWNSGRMMWII-SJINMKGWSA-N

SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O

Canonical SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O

Isomeric SMILES

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.